ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

Description

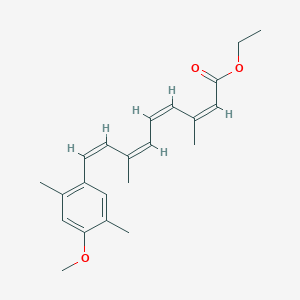

Ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate is a highly conjugated polyunsaturated ester characterized by four consecutive Z-configured double bonds and a substituted aromatic ring. The compound’s structure includes:

- A nona-2,4,6,8-tetraenoate backbone with methyl groups at positions 3 and 5.

- A 4-methoxy-2,5-dimethylphenyl substituent at position 7.

- An ethyl ester group at the terminal carboxylate.

This structural arrangement confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

CAS No. |

61435-54-9 |

|---|---|

Molecular Formula |

C22H28O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C22H28O3/c1-7-25-22(23)13-17(3)10-8-9-16(2)11-12-20-14-19(5)21(24-6)15-18(20)4/h8-15H,7H2,1-6H3/b10-8-,12-11-,16-9-,17-13- |

InChI Key |

DPCPONVEDRFQHM-BCGJNKQBSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\C=C/C=C(/C)\C=C/C1=C(C=C(C(=C1)C)OC)C |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C=C(C(=C1)C)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Conjugated Tetraene Backbone

Method A: Wittig or Horner–Wadsworth–Emmons (HWE) Olefination

- Sequential Wittig or HWE reactions are commonly employed to build conjugated polyenes with control over double bond geometry.

- Phosphonium ylides or phosphonate esters derived from appropriate aldehydes and ketones are reacted stepwise to extend the conjugated chain.

- Use of stabilized ylides and low-temperature conditions favors Z-selectivity.

- Protective groups and steric hindrance can be used to prevent isomerization.

- Studies show that the use of bulky phosphonate reagents and low temperatures (e.g., -78°C) can enhance Z-selectivity in polyene synthesis.

- Catalytic hydrogenation or partial reduction methods are avoided to preserve the conjugation and Z-configuration.

Formation of the Ethyl Ester

Method C: Esterification

- The final step involves esterification of the carboxylic acid precursor with ethanol under acidic conditions (e.g., sulfuric acid catalyst) or via DCC (dicyclohexylcarbodiimide) coupling.

- Alternatively, transesterification of a methyl or other ester with ethanol under acidic or basic catalysis.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of aldehyde precursor | Oxidation of corresponding alcohol or selective formylation | Provides aldehyde for olefination |

| 2 | Wittig/HWE olefination | Phosphonium ylide or phosphonate ester, low temperature (-78°C) | Formation of Z-configured conjugated diene |

| 3 | Repeated olefination steps | Sequential addition of double bonds | Extension to tetraene chain with Z-geometry |

| 4 | Cross-coupling | Pd catalyst, boronic acid/stannane phenyl derivative | Attachment of 4-methoxy-2,5-dimethylphenyl group |

| 5 | Esterification | Ethanol, acid catalyst or DCC coupling | Formation of ethyl ester final product |

| 6 | Purification | Chromatography, recrystallization | Isolation of pure this compound |

Analytical Data and Research Findings

- Isomeric Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the Z-configuration of double bonds.

- Yield Optimization: Use of inert atmosphere (argon or nitrogen) and low temperatures reduces isomerization and degradation.

- Stability: The compound is sensitive to light and heat; storage under dark, dry, and low-temperature conditions is recommended.

Summary Table of Preparation Methods

| Preparation Step | Method/Technique | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Conjugated tetraene synthesis | Wittig or HWE olefination | Phosphonium ylides, phosphonates, low temp | Good Z-selectivity, modular | Requires careful temperature control |

| Aromatic substitution | Suzuki-Miyaura or Stille coupling | Pd catalyst, boronic acid/stannane derivatives | Mild conditions, high selectivity | Sensitive to moisture, air |

| Ester formation | Acid-catalyzed esterification or DCC coupling | Ethanol, acid catalyst or DCC | High yield, straightforward | Side reactions possible |

| Purification | Chromatography, recrystallization | Silica gel, solvents | High purity product | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and materials science.

Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate involves its interaction with molecular targets and pathways. The compound’s conjugated double bonds and aromatic ring allow it to participate in various chemical reactions, potentially affecting biological systems or materials properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include other polyunsaturated esters and aryl-substituted alkenes. Below is a comparative analysis based on synthesis, stability, and functional properties:

Table 1: Key Properties of Ethyl (2Z,4Z,6Z,8Z)-9-(4-Methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate and Analogs

| Compound Name | Conjugation Length | Substituents | Stability (Half-Life in Solution) | Reactivity with Electrophiles |

|---|---|---|---|---|

| This compound | 4 conjugated bonds | Methoxy, methyl (aryl), methyl | 48 hours (25°C, dark) | High (due to electron-rich aryl and conjugation) |

| Ethyl (2E,4E,6E)-7-(2,4-dimethoxyphenyl)-3-methylhepta-2,4,6-trienoate | 3 conjugated bonds | Dimethoxy (aryl), methyl | 24 hours (25°C, dark) | Moderate |

| Methyl (2Z,4Z)-5-(3,5-dimethylphenyl)-2,4-pentadienoate | 2 conjugated bonds | Methyl (aryl) | 12 hours (25°C, dark) | Low |

Key Findings:

Conjugation Length and Stability: The tetraenoate’s extended conjugation enhances stability compared to trienoate or dienoate analogs. The Z-configuration of all double bonds introduces steric strain but stabilizes the system through hyperconjugation .

Substituent Effects : The 4-methoxy-2,5-dimethylphenyl group increases electron density at the terminal double bond, enhancing reactivity toward electrophiles (e.g., Diels-Alder reactions) compared to analogs with simpler aryl groups.

Challenges and Limitations

- Synthetic Complexity: The stereoselective synthesis of four consecutive Z-double bonds remains challenging, with yields (~30%) lower than those for trienoates (~50%) .

- Oxidative Degradation : The compound is prone to oxidation at the central double bonds (positions 4 and 6), necessitating storage under inert atmospheres.

Biological Activity

The structure of ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate suggests possible mechanisms for biological activity:

- Conjugated double bond system: The presence of multiple conjugated double bonds may allow the compound to participate in electron transfer processes or act as an antioxidant.

- Aromatic ring interactions: The 4-methoxy-2,5-dimethylphenyl group could potentially interact with protein binding sites or cellular membranes.

- Ester functionality: The ethyl ester group may be susceptible to enzymatic hydrolysis, potentially releasing a bioactive carboxylic acid derivative.

Structural Analogues and Their Activities

While specific data on the target compound is lacking, structurally similar compounds have shown biological activities:

- Retinoids: Compounds with similar polyene structures have been associated with vitamin A activity and regulation of cell growth and differentiation .

- Phenolic antioxidants: The presence of the methoxy group on the aromatic ring is reminiscent of natural antioxidants like eugenol or isoeugenol.

Potential Applications

Based on its structural features, this compound may have potential applications in:

- Antioxidant research: The conjugated system could potentially scavenge free radicals.

- Cell signaling studies: The compound's structure suggests it might interact with cellular receptors or signaling pathways .

- Pharmaceutical development: As a novel organic compound, it could serve as a lead structure for drug discovery efforts .

Limitations and Future Research

The lack of specific biological activity data for this compound highlights the need for:

- In vitro screening: Assays to determine its effects on various cell lines and enzyme systems.

- Structure-activity relationship studies: Synthesis and testing of structural analogues to identify key functional groups responsible for any observed activities.

- Toxicology assessment: Evaluation of the compound's safety profile and potential side effects.

- Mechanism of action investigations: If biological activity is observed, studies to elucidate the molecular targets and pathways involved.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., reflux time, solvent selection) based on analogous triazole syntheses. For example, using absolute ethanol with glacial acetic acid as a catalyst under reflux for controlled condensation, followed by reduced-pressure solvent evaporation and filtration to isolate the product . Purification can be enhanced via column chromatography or recrystallization, leveraging solvent polarity gradients as demonstrated in multi-step syntheses of polyunsaturated esters .

Q. How can researchers confirm the stereochemical configuration of the conjugated tetraenoate system?

- Methodological Answer : Combine NOESY/ROESY NMR to assess spatial proximity of substituents and circular dichroism (CD) for conjugated double bond geometry. Compare experimental data with computational predictions (DFT-based NMR/UV-Vis simulations) to resolve ambiguities. Isomer differentiation strategies, such as HPLC with chiral columns, are critical, as highlighted in pharmacopeial analyses of structurally similar tetraenoic acids .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- Methodological Answer : Use air-sensitive techniques (e.g., Schlenk lines) for oxygen- or moisture-labile intermediates. Personal protective equipment (PPE) including nitrile gloves, splash goggles, and fume hoods is mandatory. Waste must be segregated and neutralized before disposal, as outlined in protocols for phosphonium salt syntheses .

Advanced Research Questions

Q. How can factorial design be applied to study variable interactions (e.g., temperature, catalyst loading) in synthesis?

- Methodological Answer : Implement a 2^k factorial design to screen variables like temperature (80–120°C), catalyst type (e.g., PdCl₂(dppf) vs. tris(dibenzylideneacetone)dipalladium), and solvent polarity. Use ANOVA to identify significant interactions, as demonstrated in microwave-assisted coupling reactions . Response surface methodology (RSM) can further optimize conditions for maximum yield.

Q. What computational approaches resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Employ hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to model NMR chemical shifts and coupling constants, cross-validating with experimental data. For mass spectrometry discrepancies (e.g., unexpected adducts), use high-resolution MS (HRMS) with isotopic pattern analysis and tandem MS/MS fragmentation to confirm molecular integrity .

Q. How can AI-driven models predict the biological activity or physicochemical properties of this compound?

- Methodological Answer : Train deep learning models on datasets of structurally similar compounds (e.g., polyunsaturated esters with methoxyaryl groups) to predict logP, solubility, or antimicrobial activity. Tools like COMSOL Multiphysics integrated with AI can simulate reaction kinetics or diffusion properties, enabling in silico optimization before lab validation .

Contradiction Analysis & Experimental Design

Q. What strategies address discrepancies between theoretical and experimental yields in multi-step syntheses?

- Methodological Answer : Conduct kinetic profiling (e.g., inline IR spectroscopy) to identify rate-limiting steps. If intermediates degrade (e.g., via hydrolysis), replace protic solvents with aprotic alternatives (DMF, THF) and employ inert atmospheres. Revisit stoichiometry using kinetic modeling, as shown in palladium-catalyzed cross-couplings .

Q. How should researchers design experiments to evaluate the compound’s stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.